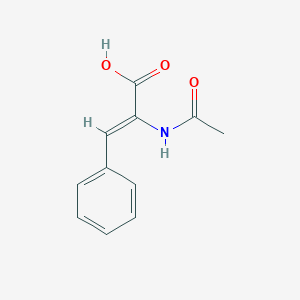

(Z)-2-Acetamido-3-phenylacrylic acid

Beschreibung

Significance of α-Acetamidoacrylic Acid Derivatives in Contemporary Organic Chemistry

α-Acetamidoacrylic acid and its derivatives are a cornerstone in modern organic chemistry, primarily valued as precursors for the synthesis of α-amino acids. The double bond in these compounds is amenable to various transformations, most notably asymmetric hydrogenation, which can lead to the formation of chiral amino acids with high enantiomeric purity. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

Furthermore, these derivatives are key building blocks for creating modified peptides and other biologically active compounds. modernscientificpress.com The acetamido group provides a handle for further chemical modification, while the acrylic acid moiety allows for reactions such as Michael additions and polymerizations. Their ability to chelate to metal catalysts makes them ideal substrates for a range of catalytic reactions, extending their utility beyond just amino acid synthesis.

Historical Development and Early Investigations of (Z)-2-Acetamido-3-phenylacrylic Acid

The intellectual lineage of this compound synthesis can be traced back to the late 19th century with the development of the Erlenmeyer-Plöchl azlactone and amino acid synthesis. drugfuture.comwikipedia.org This reaction, first described by J. Plöchl in 1884 and further developed by Friedrich Erlenmeyer in 1893, provides a general route to α-acylamino acids. wikipedia.orgchemeurope.com

The classical synthesis involves the condensation of an N-acylglycine, such as hippuric acid (the N-benzoyl derivative of glycine) or N-acetylglycine, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgchemeurope.com The reaction proceeds through the formation of an intermediate known as an azlactone (or oxazolone). modernscientificpress.comwikipedia.org In the context of this compound, the synthesis involves the reaction of N-acetylglycine with benzaldehyde (B42025). The initially formed azlactone is then hydrolyzed to yield the desired unsaturated α-acetamido acid. wikipedia.org This method provided one of the earliest and most accessible routes to this class of compounds, laying the groundwork for their subsequent exploration in chemical synthesis.

Current Research Frontiers and Prospective Directions in the Chemistry of this compound

The utility of this compound continues to expand into new areas of research, with several key frontiers currently being explored.

Asymmetric Catalysis: A significant area of ongoing research is the use of this compound as a benchmark substrate for developing new asymmetric hydrogenation catalysts. Chiral rhodium (I) complexes, for instance, have been shown to effectively catalyze the hydrogenation of α-acetamidocinnamic acid to produce the amino acid (S)-phenylalanine with high enantioselectivity. sigmaaldrich.com This research is crucial for developing more efficient and selective methods for producing enantiomerically pure pharmaceuticals and other fine chemicals.

Materials Science and Supramolecular Chemistry: Recent studies have demonstrated the potential of α-acetamidocinnamic acid (referred to as HACA in this context) in the field of crystal engineering and materials science. A 2024 study explored the creation of cocrystals by combining HACA with various bipyridine-based coformers. nih.govacs.org By forming these multicomponent crystalline structures, researchers can study the interplay between the acidic and amidic functional groups and how these interactions influence the crystal packing. nih.govacs.org This line of inquiry is aimed at designing new materials with tailored thermal and photophysical properties. nih.govacs.org

Process Chemistry and Synthesis Optimization: There is continued interest in improving the synthesis of this compound itself. A patent has been filed for a "one-pot" method that combines the initial glycine (B1666218) acetylation, the Erlenmeyer condensation, and the final hydrolysis step. google.com Such process optimization is driven by the need for more efficient, cost-effective, and environmentally friendly production methods to meet potential industrial demand. google.com

Peptide and Medicinal Chemistry: As a dehydroamino acid, this compound is a valuable precursor for synthesizing unnatural amino acids and peptides. These modified peptides can exhibit unique conformational properties and enhanced biological activity or stability compared to their natural counterparts. The development of novel peptide synthesis methodologies, including N-to-C elongation, could further enhance the utility of such precursors in creating complex bioactive molecules. nih.gov The compound and its derivatives are also investigated for their potential as intermediates in the synthesis of various pharmaceuticals. modernscientificpress.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-2-acetamido-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODAOBAZOQSFDS-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-45-4 | |

| Record name | 1-acetamidocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Z 2 Acetamido 3 Phenylacrylic Acid and Its Advanced Analogues

Conventional Chemical Synthesis Routes to (Z)-2-Acetamido-3-phenylacrylic Acid

The cornerstone of conventional chemical synthesis for this compound lies in the strategic control of stereochemistry during carbon-carbon double bond formation. The Erlenmeyer-Plöchl reaction has historically been a pivotal method for the synthesis of azlactones, which are key intermediates in the production of α,β-unsaturated amino acids.

Condensation Reactions for Stereoselective (Z)-Isomer Formation

The Erlenmeyer-Plöchl reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aromatic aldehyde, like benzaldehyde (B42025), in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a base. wikipedia.org The initial product is an oxazolone (B7731731), also known as an azlactone. wikipedia.org Subsequent hydrolysis of this intermediate yields the desired α,β-unsaturated N-acyl amino acid. The stereoselectivity of the double bond, yielding either the (Z) or (E) isomer, is a critical aspect of this synthesis.

The formation of the (Z)-isomer of 2-acetamido-3-phenylacrylic acid is often favored under specific reaction conditions. The choice of base and solvent plays a crucial role in directing the stereochemical outcome. While traditional methods using sodium acetate (B1210297) in acetic anhydride can lead to mixtures of isomers, modern variations have sought to improve this selectivity. For instance, the use of basic ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), has been shown to catalyze the Erlenmeyer-Plöchl reaction efficiently at room temperature, offering a greener alternative and in some cases, influencing the stereochemical outcome. jocpr.com The plausible reaction pathway involves the formation of an enolate from the N-acylglycine, which then attacks the aldehyde. The subsequent elimination step determines the geometry of the resulting double bond.

Strategic Approaches for Optimized Stereochemical Control

Achieving high stereochemical control to exclusively or predominantly obtain the (Z)-isomer is a primary objective in the synthesis of 2-acetamido-3-phenylacrylic acid. Various strategies have been developed to optimize this selectivity. One approach involves the careful selection of the N-acyl group of the glycine (B1666218) derivative. The steric and electronic properties of this group can influence the transition state of the condensation and elimination steps, thereby favoring the formation of one isomer over the other.

Furthermore, the reaction conditions can be fine-tuned to enhance (Z)-selectivity. For example, lower reaction temperatures and the use of specific base-solvent combinations can impact the kinetic versus thermodynamic control of the reaction, often leading to a higher proportion of the desired (Z)-isomer. Research into the synthesis of related 3-aryloxy-acrylonitriles has demonstrated that the choice of base can dramatically influence the E/Z ratio, with sodium carbonate favoring the (Z)-isomer and DABCO promoting the (E)-isomer. rsc.org While not directly involving the target molecule, these findings highlight the general principles of stereochemical control in similar systems that can be applied to optimize the synthesis of this compound. The development of novel catalytic systems, including the use of solid-supported catalysts, also presents a promising avenue for achieving high stereoselectivity under milder and more sustainable conditions. rsc.org

Biocatalytic and Chemoenzymatic Synthesis of Chiral Derivatives

The demand for enantiomerically pure compounds has driven the development of biocatalytic and chemoenzymatic methods for the synthesis of chiral molecules. These approaches offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional chemical synthesis. rsc.org

Enzyme-Mediated Transformations for Enantioselective Production of Amino Acid Precursors

Enzymes have emerged as powerful tools for the synthesis of chiral amino acids and their precursors. rsc.org Phenylalanine ammonia (B1221849) lyases (PALs) are particularly relevant for the synthesis of L-phenylalanine derivatives. frontiersin.orgfrontiersin.org These enzymes catalyze the reversible addition of ammonia to cinnamic acid and its analogues to produce the corresponding L-amino acids. frontiersin.orgfrontiersin.org This approach is highly atom-economical and can be used to produce a variety of substituted L-phenylalanines from readily available cinnamic acid derivatives. frontiersin.orgfrontiersin.org The process can be carried out in continuous flow systems using immobilized PAL, which enhances catalyst reusability and process scalability. frontiersin.org

For the production of D-phenylalanine derivatives, a chemoenzymatic cascade approach has been developed. This method couples the PAL-catalyzed amination of a cinnamic acid with a deracemization process. The deracemization can be achieved using a D-amino acid oxidase (DAAO) to selectively oxidize the D-amino acid to the corresponding α-keto acid, which is then non-selectively reduced back to the racemic amino acid, or by using a combination of an L-amino acid deaminase and a D-selective transaminase. nih.govresearchgate.netnih.govrsc.orgbohrium.com This kinetic resolution allows for the accumulation of the desired D-enantiomer with high enantiomeric excess. nih.govnih.gov

Another important enzyme-mediated transformation is the asymmetric reductive amination of α-keto acids. L-amino acid deaminases from organisms like Proteus mirabilis can be used for the biosynthesis of α-keto acids from racemic amino acids, which can then be used as precursors for the synthesis of other chiral amino acids through transamination or reductive amination. nih.gov Furthermore, phenylalanine dehydrogenase from Thermoactinomyces intermedius has been engineered for the production of novel homoglutamate, demonstrating the potential of these enzymes for creating non-proteinogenic amino acids. nih.gov

Hydrogen-Borrowing Cascade Reactions Incorporating Related α,β-Unsaturated Systems

Hydrogen-borrowing cascade reactions represent an elegant and efficient strategy for the formation of C-N and C-C bonds. This methodology involves the temporary oxidation of a substrate, typically an alcohol, to a reactive intermediate, such as an aldehyde or ketone, with the "borrowed" hydrogen being used to reduce a subsequent intermediate in the same pot. These reactions are highly atom-economical as they often generate water as the only byproduct.

In the context of synthesizing chiral derivatives related to this compound, hydrogen-borrowing cascades can be employed for the asymmetric synthesis of chiral amines from α,β-unsaturated systems. While direct application to the target molecule is still an area of active research, the principles have been demonstrated with related compounds. For instance, the conversion of α,β-unsaturated aldehydes to chiral α-substituted carboxylic acids has been achieved using a combination of an enoate reductase and an aldehyde dehydrogenase in a hydrogen-borrowing cascade.

The following table summarizes some key enzymes and their applications in the synthesis of chiral amino acid precursors:

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Key Features |

| Phenylalanine Ammonia Lyase (PAL) | AvPAL, PbPAL | Cinnamic acid derivatives | L-Phenylalanine derivatives | High atom economy, cofactor-independent, applicable in continuous flow. frontiersin.orgfrontiersin.org |

| D-Amino Acid Oxidase (DAAO) | Porcine Kidney DAAO | D-Amino acids | α-Keto acids | Used in deracemization cascades for the production of L-amino acids. rsc.org |

| L-Amino Acid Deaminase | From Proteus mirabilis | L-Amino acids | α-Keto acids | Enables resolution of chiral amino acids and synthesis of α-keto acids. nih.gov |

| Phenylalanine Dehydrogenase | From Thermoactinomyces intermedius | Phenylpyruvate and analogues | L-Phenylalanine and analogues | Engineered for production of non-proteinogenic amino acids. nih.gov |

| Transaminases | ω-Transaminase | α-Keto acids, amine donors | Chiral amino acids | Key enzymes in chemoenzymatic cascades for stereoinversion. researchgate.netbohrium.com |

Synthesis of Key Structural Analogues and Conjugates

The synthesis of structural analogues and conjugates of this compound is crucial for exploring its structure-activity relationships and developing new applications. This includes the preparation of phosphonate (B1237965) analogues, peptide conjugates, and glycopeptide conjugates.

Phosphonate analogues of phenylalanine have garnered significant interest due to their potential as enzyme inhibitors and therapeutic agents. The synthesis of these analogues often involves the reaction of a protected aminophosphonate with an appropriate electrophile. For example, diphenyl phosphonate ester analogues of phenylalanine have been prepared and shown to inhibit chymotrypsin. tandfonline.comcapes.gov.br The synthesis of fluorinated phosphonate analogues of phenylalanine has also been reported, which can serve as valuable probes for biological studies. hillsdale.edu A general route to phosphonic acid analogues of phenylalanine involves the reaction of benzyl (B1604629) carbamate (B1207046) with triphenyl phosphite (B83602) and a substituted aldehyde. nih.gov

Peptide conjugates of this compound and its derivatives are another important class of analogues. These conjugates can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. springernature.com The dehydroamino acid moiety can be incorporated into a peptide sequence, and subsequent modifications can be performed. For instance, dehydroalanine (B155165) residues in peptides can undergo chemoselective conjugate addition with various nucleophiles, allowing for the synthesis of a diverse range of peptide conjugates, including glycopeptides and lipopeptides. nih.gov Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that combine the targeting ability of peptides with the pharmacological activity of small molecules. nih.gov

Glycopeptide analogues, where a carbohydrate moiety is attached to the amino acid scaffold, are also of significant interest. The synthesis of glycopeptides can be achieved by coupling a glycosyl amino acid to a growing peptide chain or by glycosylating a pre-formed peptide. nih.gov These complex molecules have shown potential in various therapeutic areas, including neuroprotection. nih.gov The synthesis of peptide-resorcinarene conjugates via click chemistry represents another innovative approach to creating multivalent peptide structures with enhanced biological activity. mdpi.com

The following table provides an overview of different types of structural analogues and conjugates of this compound and their synthetic approaches:

| Analogue/Conjugate Type | Synthetic Approach | Key Features and Potential Applications |

| Phosphonate Analogues | Reaction of protected aminophosphonates with electrophiles; condensation of benzyl carbamate, triphenyl phosphite, and an aldehyde. tandfonline.comcapes.gov.brhillsdale.edunih.gov | Enzyme inhibitors, therapeutic agents, biological probes. |

| Peptide Conjugates | Solid-phase or solution-phase peptide synthesis; conjugate addition to dehydroalanine residues. springernature.comnih.gov | Enhanced biological activity, targeted drug delivery (PDCs). nih.gov |

| Glycopeptide Conjugates | Coupling of glycosyl amino acids during peptide synthesis; glycosylation of pre-formed peptides. nih.gov | Improved pharmacokinetic properties, potential for neuroprotective and other therapeutic applications. nih.gov |

| Peptide-Resorcinarene Conjugates | Click chemistry between azide-functionalized peptides and alkyne-functionalized resorcinarene (B1253557) cores. mdpi.com | Multivalent presentation of peptide motifs, enhanced antimicrobial activity. mdpi.com |

Synthesis of Organotin(IV) Complexes of this compound

The synthesis of organotin(IV) complexes of this compound typically involves the reaction of the carboxylic acid with an organotin(IV) halide. asianpubs.orgsysrevpharm.org These reactions are generally performed in an anhydrous organic solvent such as benzene, methanol (B129727), or acetonitrile (B52724) to prevent hydrolysis of the organotin starting materials. sysrevpharm.orgresearchgate.net

Two primary methods are commonly employed. The first involves the prior conversion of this compound to its corresponding carboxylate salt, such as a sodium or silver salt. This salt is then reacted with an organotin(IV) halide, like dichlorodiorganotin(IV) (R₂SnCl₂) or triorganotin(IV) chloride (R₃SnCl). The resulting metal halide byproduct (e.g., NaCl) is insoluble in the organic solvent and can be removed by filtration. asianpubs.orgnih.gov

A second, more direct approach involves refluxing a mixture of this compound and the organotin(IV) compound, often in the presence of a base like triethylamine. researchgate.net The base serves to neutralize the hydrogen chloride formed during the reaction, driving the synthesis towards the product. The resulting complexes are typically isolated as solid precipitates after the reaction mixture is cooled or the solvent is removed under reduced pressure. researchgate.net

In these complexes, the acetamidophenylacrylate ligand generally coordinates to the tin atom through the oxygen atoms of the carboxylate group, acting as a bidentate ligand. sysrevpharm.org The resulting coordination geometry around the tin center can vary, with triorganotin(IV) derivatives often exhibiting a four-coordinate tetrahedral structure, while diorganotin(IV) derivatives may adopt five- or six-coordinate geometries. sysrevpharm.orgresearchgate.net

Table 1: General Synthesis of Organotin(IV) Complexes

| Reactant 1 | Reactant 2 | Solvent(s) | General Conditions |

| This compound | Organotin(IV) Oxide (e.g., R₂SnO) | Toluene / Methanol | Reflux with azeotropic removal of water |

| Sodium (Z)-2-acetamido-3-phenylacrylate | Organotin(IV) Halide (e.g., R₂SnCl₂, R₃SnCl) | Benzene | Stirring at room temperature or reflux; filtration of salt |

| This compound | Organotin(IV) Halide (e.g., R₂SnCl₂) | Acetonitrile | Stirring in the presence of triethylamine |

Synthesis of Halogenated this compound Derivatives

Direct halogenation of the phenyl ring of this compound can be complex due to the presence of multiple reactive sites. A more controlled and widely applicable method for synthesizing halogenated derivatives involves building the molecule from a halogenated precursor. The Erlenmeyer-Plöchl reaction provides a reliable pathway for this purpose.

This synthesis begins with a benzaldehyde derivative where the phenyl ring is already substituted with one or more halogen atoms (e.g., chloro, bromo). This halogenated benzaldehyde is reacted with N-acetylglycine in the presence of acetic anhydride and a weak base, such as sodium acetate. This condensation reaction forms an azlactone (an oxazolone derivative). The subsequent step involves the hydrolysis of this azlactone intermediate, typically using a mild acid or base, which opens the ring to yield the desired halogenated this compound. The geometry of the double bond is typically of the Z-configuration. This multi-step approach allows for precise control over the position and number of halogen substituents on the aromatic ring.

Table 2: Proposed Synthesis of Halogenated Derivatives via Erlenmeyer-Plöchl Reaction

| Step | Reactant 1 | Reactant 2 | Reagents | Intermediate/Product |

| 1 | Halogenated Benzaldehyde | N-Acetylglycine | Acetic Anhydride, NaOAc | Halogenated Azlactone |

| 2 | Halogenated Azlactone | Water | Mild Acid or Base | Halogenated this compound |

Preparation of Methyl (Z)-α-Acetamidocinnamate from this compound

The conversion of this compound to its corresponding methyl ester, Methyl (Z)-α-Acetamidocinnamate, is efficiently achieved through Fischer esterification. sapub.org This classic acid-catalyzed esterification is an equilibrium-controlled reaction. masterorganicchemistry.com

The standard procedure involves dissolving or suspending this compound in a large excess of methanol, which acts as both the solvent and the reactant. masterorganicchemistry.comresearchgate.net A catalytic amount of a strong mineral acid, most commonly sulfuric acid (H₂SO₄), is added to the mixture. uns.ac.id The reaction is typically heated under reflux for several hours to reach equilibrium. uns.ac.id The use of excess methanol shifts the equilibrium position towards the formation of the ester product.

After the reaction is complete, the work-up procedure generally involves neutralizing the acid catalyst with a weak base, such as sodium bicarbonate solution. The excess methanol is removed by evaporation, and the crude ester can be extracted into an organic solvent. Further purification can be achieved through techniques like recrystallization or column chromatography to yield pure Methyl (Z)-α-Acetamidocinnamate. sapub.org

Table 3: Fischer Esterification of this compound

| Reactant | Reagent | Catalyst | General Conditions | Product |

| This compound | Methanol | Sulfuric Acid (H₂SO₄) | Reflux for several hours; use of excess methanol | Methyl (Z)-α-Acetamidocinnamate |

Reactivity Profiles and Mechanistic Investigations of Z 2 Acetamido 3 Phenylacrylic Acid

Catalytic Hydrogenation and Asymmetric Transformations

(Z)-2-Acetamido-3-phenylacrylic acid, a prominent member of the α-enamide family, serves as a key prochiral substrate in the synthesis of chiral amino acids, particularly phenylalanine derivatives. Its reactivity is dominated by the carbon-carbon double bond, which is activated by the adjacent carboxyl and acetamido groups, making it an ideal candidate for catalytic hydrogenation.

The asymmetric hydrogenation of this compound and its esters is a benchmark reaction for evaluating the efficacy of new chiral catalysts. Rhodium complexes featuring chiral phosphine (B1218219) ligands are exceptionally effective for this transformation, often achieving outstanding levels of enantioselectivity. scispace.comyoutube.com The success of these catalysts stems from the ability of the substrate to chelate to the rhodium center through both the olefinic double bond and the carbonyl oxygen of the acetamido group. This dual coordination creates a rigid, well-defined transition state, allowing the chiral ligand to effectively control the facial selectivity of hydrogen addition. researchgate.net

A vast array of chiral diphosphine ligands have been developed and successfully applied in the rhodium-catalyzed hydrogenation of enamides. wipo.int Seminal ligands like DIPAMP and the DuPHOS family demonstrated that C2-symmetric bisphosphines could induce very high enantiomeric excesses (ee). rsc.org More recent innovations include P-chiral ligands such as BenzP* and monodentate phosphoramidites (MonoPhos), which also yield excellent results, sometimes with unprecedented speed and selectivity. scispace.comyoutube.com The choice of solvent and hydrogen pressure can also influence the reaction's outcome, although high enantioselectivity is often maintained across a range of conditions. scispace.comnih.gov

The general applicability of these rhodium-phosphine systems has made the asymmetric hydrogenation of substrates like this compound a cornerstone of industrial and academic synthetic chemistry for producing enantiomerically pure amino acids. youtube.com

Table 1: Performance of Selected Chiral Rhodium-Phosphine Catalysts in the Asymmetric Hydrogenation of this compound Derivatives This table is interactive. You can sort and filter the data.

| Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| BenzP* | Methyl (Z)-α-acetamidocinnamate | >99% | youtube.com |

| DuPHOS | (Z)- and (E)-isomeric enamides | High ee | rsc.org |

| PhthalaPhos | Methyl (Z)-2-acetamido cinnamate | >94% | |

| MonoPhos | Methyl 2-Acetamido Cinnamate | 95% | scispace.com |

| ZhaoPhos | Exocyclic α,β-unsaturated lactams | up to 99% | rsc.org |

The asymmetric hydrogenation of olefin isomers presents unique stereochemical challenges and opportunities. Depending on the catalyst and substrate, the reaction can follow either enantioconvergent or enantiodivergent pathways. rsc.org

An enantioconvergent process occurs when a mixture of (E) and (Z) isomers of a substrate is converted into a single, highly enriched enantiomer of the product. rsc.org This is highly advantageous as it eliminates the need for prior separation of the geometric isomers. For enamides like derivatives of 2-acetamido-3-phenylacrylic acid, this outcome has been observed with catalysts like Rh-DuPHOS. rsc.org Mechanistic studies suggest two primary routes to convergence: one involves rapid isomerization of the less reactive olefin isomer into the more reactive one before hydrogenation, while the other pathway involves the independent, stereocomplementary hydrogenation of both isomers to the same product enantiomer. acs.org

Conversely, an enantiodivergent pathway results in the formation of opposite enantiomers of the product from the (E) and (Z) isomers using the same chiral catalyst. rsc.orgacs.org This behavior is often observed in the iridium-catalyzed hydrogenation of β,β-disubstituted enamides or other trisubstituted olefins where a chelating group is attached to the non-prochiral carbon. rsc.orgacs.org In these cases, the geometric constraints of the substrate-catalyst complex lead to opposite facial attacks of hydrogen for each isomer. For instance, in one study on β,β-disubstituted enamides, the (E) isomer produced the (S)-product with 97% ee, while the (Z) isomer yielded the (R)-product with 97% ee. acs.org This divergent outcome allows for the synthesis of either product enantiomer from a specific olefin isomer simply by using the same catalyst. rsc.org

Mechanistic investigations are crucial for understanding and optimizing catalytic cycles. Deuterium (B1214612) labeling experiments and kinetic studies are powerful tools for elucidating the intricate steps of hydrogenation. acs.org

Deuterium labeling , where H₂ is replaced by D₂ or HD, provides insight into the reversibility of steps and the nature of hydrogen addition. For example, the absence of deuterium scrambling in the unreacted substrate can indicate that the initial olefin coordination and subsequent oxidative addition of hydrogen are largely irreversible. acs.org Such experiments have been instrumental in establishing that for some cobalt- and rhodium-catalyzed enamide hydrogenations, the addition of hydrogen to the metal-bound enamide is the rate- and selectivity-determining step.

Kinetic studies , such as monitoring reaction rates as a function of substrate, catalyst, and hydrogen pressure, help to formulate a rate law. This mathematical expression describes how the rate depends on the concentration of each component. For the hydrogenation of certain enamides, kinetic analyses have established a rate law that is first-order in both the catalyst-substrate complex and the hydrogen concentration, but independent of the free enamide concentration. acs.org This finding supports a mechanism where the formation of the catalyst-substrate complex is rapid and reversible, and the subsequent reaction with hydrogen is the slower, rate-limiting step. Together, these experimental techniques provide a detailed picture of the reaction pathway, guiding the rational design of more efficient catalysts. acs.org

Coordination Chemistry and Metal Complex Formation

The coordination behavior of this compound (often abbreviated as HACA) is central to its role in catalysis and materials science. The molecule possesses multiple potential donor sites: the carboxylate group, the amide carbonyl oxygen, and the olefinic π-system.

α-Acetamidocinnamic acid is a versatile ligand capable of coordinating to transition metals in several modes. The most common coordination involves the carboxylate group, which can bind in a monodentate, bidentate chelating, or bridging fashion. nih.gov The presence of the acetamido group introduces further possibilities. In the context of catalytic hydrogenation with rhodium, the amide carbonyl oxygen acts as a crucial secondary binding site, forming a five-membered chelate ring with the olefin and the metal center. This chelation is considered key to achieving high enantioselectivity.

Beyond catalysis, HACA has been explored as a building block for coordination complexes with d¹⁰ metal ions like zinc(II) and cadmium(II). nih.gov In these structures, the ligand typically coordinates through the carboxylate oxygens. The amide group can also participate in coordination or, more commonly, engage in intra- and intermolecular hydrogen bonding, which helps to stabilize the resulting crystal structures. This ability to act as both a coordinating ligand and a hydrogen-bond donor/acceptor makes it a valuable component in the design of supramolecular architectures. nih.gov

Recent research has demonstrated the utility of α-acetamidocinnamic acid (HACA) in constructing sophisticated zinc(II) coordination architectures. nih.gov The reaction of HACA with zinc acetate (B1210297) and the N-donor ligand 4-phenylpyridine (B135609) in ethanol (B145695) results in the formation of a one-dimensional coordination polymer with the formula [Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]n. nih.gov In this structure, two distinct zinc centers are bridged by the carboxylate groups of the ACA ligands, creating a polymeric chain.

Interestingly, this coordination polymer acts as a precursor to discrete trinuclear complexes upon recrystallization. When the polymer is recrystallized from acetonitrile (B52724) or ethanol, it undergoes a structural transformation to yield "pinwheel" type trinuclear arrays. nih.gov These complexes have the general formulas [Zn₃(µ-ACA)₆(4-Phpy)₂] and [Zn₃(µ-ACA)₆(EtOH)₂]. nih.gov

Structural Features of the Trinuclear Complexes:

Core Structure: The complexes feature a linear arrangement of three zinc(II) ions.

Bridging Ligands: Six acetamidocinnamate (ACA) ligands bridge the central and terminal zinc atoms. Each ACA ligand uses its carboxylate group to connect two zinc ions.

Coordination Geometry: The central zinc atom is octahedrally coordinated to six oxygen atoms from the bridging carboxylate groups, forming a [ZnO₆] core. The terminal zinc atoms are coordinated by three carboxylate oxygens and one axial ligand (either 4-phenylpyridine or ethanol). nih.gov

Secondary Building Units (SBUs): These well-defined trinuclear clusters represent stable secondary building units that can be valuable in the rational design of more complex metal-organic frameworks (MOFs). nih.gov

The transformation from a 1D polymer to a discrete trinuclear cluster highlights the dynamic nature of these coordination systems and the influence of the solvent environment on the final structure. nih.gov

Table 2: Structural Information for Zinc(II) Complexes with α-Acetamidocinnamate (ACA)

| Compound Formula | Description | Zn(II) Core | Reference |

|---|---|---|---|

| [Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]n | 1D Coordination Polymer | Two distinct Zn(II) centers | nih.gov |

| [Zn₃(µ-ACA)₆(4-Phpy)₂] | Trinuclear "pinwheel" complex | Linear [Zn₃] array | nih.gov |

| [Zn₃(µ-ACA)₆(EtOH)₂] | Trinuclear "pinwheel" complex | Linear [Zn₃] array | nih.gov |

Reactions Involving the Acetamide (B32628) Functional Group

The Acetamide Moiety as a Directing Group in C-H Activation

The field of C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. A common strategy to achieve regioselectivity in these reactions is the use of directing groups, which coordinate to a metal catalyst and position it in close proximity to a specific C-H bond.

While direct experimental evidence for the use of the acetamide group in this compound as a directing group for C-H activation is not extensively documented in the literature, the broader context of C-H activation provides a strong basis for its potential in this role. Amide functionalities are well-established directing groups for various transition-metal-catalyzed C-H functionalization reactions. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen can coordinate to a metal center, facilitating the activation of a nearby C-H bond.

In the case of this compound, the acetamide group could potentially direct the activation of several C-H bonds, including those on the phenyl ring or at the β-position of the acrylic acid backbone. The specific outcome would depend on the reaction conditions, including the choice of metal catalyst, ligand, and oxidant.

Table 1: Potential C-H Activation Reactions Directed by the Acetamide Group in Analogous Systems

| Catalyst System | C-H Bond Activated | Functionalization | Plausible Application to this compound |

| Pd(OAc)₂ / Ligand | Aryl C-H (ortho to directing group) | Arylation, Alkylation, etc. | Functionalization of the ortho position of the phenyl ring. |

| Rh(III) complexes | C(sp²)-H | Annulation, Alkenylation | Intramolecular cyclization involving the phenyl ring. |

| Ru(II) complexes | C(sp²)-H or C(sp³)-H | Various | Functionalization of the phenyl ring or potentially the methyl group of the acetamide. |

It is important to note that the inherent reactivity of the α,β-unsaturated system in this compound could lead to competing reactions, such as Michael additions or polymerizations, under the conditions typically employed for C-H activation.

Deacetylation and Subsequent Transformations in Synthetic Pathways

The removal of the acetyl group from the acetamide functionality, a process known as deacetylation, is a key transformation that unmasks the primary amine. This opens up a wide array of possibilities for further synthetic modifications, making the resulting (Z)-2-amino-3-phenylacrylic acid a versatile building block.

Deacetylation of N-acetylated amino acids can be achieved through various methods, with enzymatic hydrolysis being a particularly mild and selective approach. Acylase I, an enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids, is commonly used for this purpose. This method is often preferred due to its high stereoselectivity and compatibility with other functional groups present in the molecule. Chemical methods, such as acid or base-catalyzed hydrolysis, can also be employed, although they may require harsher conditions that could affect other parts of the molecule.

Once the free amine is generated, it can participate in a wide range of chemical reactions. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Table 2: Synthetic Transformations Following Deacetylation of this compound

| Reagent/Reaction Type | Functional Group Introduced | Product Class |

| Acyl Chlorides / Anhydrides | Amide | N-acylated dehydroamino acids |

| Aldehydes / Ketones (Reductive Amination) | Substituted Amine | N-alkylated dehydroamino acids |

| Isocyanates / Isothiocyanates | Urea / Thiourea | Dehydroamino acid-derived ureas/thioureas |

| Sulfonyl Chlorides | Sulfonamide | N-sulfonylated dehydroamino acids |

| Peptide Coupling Reagents | Peptide Bond | Peptides containing a dehydrophenylalanine residue |

The resulting deacylated compound, (Z)-2-amino-3-phenylacrylic acid, is a valuable precursor for the synthesis of non-proteinogenic amino acids and peptides. The presence of the α,β-double bond in conjunction with the free amine and carboxylic acid functionalities provides a rich platform for diverse chemical explorations.

Spectroscopic Characterization and Structural Elucidation of Z 2 Acetamido 3 Phenylacrylic Acid and Its Complexes

Advanced Spectroscopic Techniques for Comprehensive Analysis

A multi-spectroscopic approach provides a detailed understanding of the molecular structure and electronic environment of (Z)-2-Acetamido-3-phenylacrylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For α-acetamidocinnamic acid (HACA), the general form of this compound, and its cocrystals, ¹H and ¹³C NMR provide critical information on the chemical environment of each atom.

In a cocrystal of HACA with 4,4'-bipyridine, the ¹H NMR spectrum, recorded in CD₃OD, displays characteristic signals for the protons of HACA. acs.org The ortho-protons of the phenyl ring appear as a doublet of doublets, while the meta- and para-protons present as a multiplet. acs.org The vinyl proton and the methyl protons of the acetamido group also show distinct resonances. acs.org Similarly, the ¹³C{¹H} NMR spectrum reveals the chemical shifts for all carbon atoms, including those of the carboxylic acid and amide carbonyl groups. acs.org

While specific ¹H and ¹³C NMR data for the pure (Z)-isomer are not extensively detailed in the reviewed literature, the analysis of related cocrystals provides valuable insight into its molecular structure. acs.org

¹¹⁹Sn NMR spectroscopy is a powerful tool for investigating the coordination environment of tin in organotin complexes. For organotin(IV) carboxylates, the ¹¹⁹Sn chemical shift is highly sensitive to the coordination number at the tin center. nih.govresearchgate.netresearchgate.net An increase in the coordination number from four to five, six, or seven typically results in a significant upfield shift of the ¹¹⁹Sn resonance. researchgate.net Although no specific ¹¹⁹Sn NMR data for complexes of this compound were found, the principles of ¹¹⁹Sn NMR of organotin carboxylates suggest that such studies could elucidate the geometry of potential tin-based derivatives. nih.govresearchgate.netresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for HACA in a Cocrystal with 4,4'-bipyridine in CD₃OD. acs.org

| Protons | Chemical Shift (ppm) |

| o-H (HACA) | 7.57 (d, J = 6.9 Hz) |

| m-H + p-H (HACA) | 7.37 (m) |

| NH–C–CH (HACA) | 7.48 (s) |

| CH ₃ (HACA) | 2.10 (s) |

Table 2: Representative ¹³C{¹H} NMR Chemical Shifts (δ, ppm) for HACA in a Cocrystal with 4,4'-bipyridine in CD₃OD. acs.org

| Carbon Atoms | Chemical Shift (ppm) |

| NH-CO (HACA) | 173.2 |

| COOH (HACA) | 168.3 |

| HN-C-CH (HACA) | 135.4 |

| HN-C–CH-C (HACA) | 135.0 |

| o-C (HACA) | 130.9 |

| p-C (HACA) | 130.6 |

| m-C (HACA) | 129.7 |

| HOOC-C (HACA) | 127.1 |

| CO-CH ₃ (HACA) | 22.5 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are instrumental in identifying the functional groups and vibrational modes within a molecule. The FT-IR spectra of α-acetamidocinnamic acid (HACA) and its cocrystals have been used for their characterization. acs.org The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for α-acetamidocinnamic acid. nist.gov

For the related compound, cinnamic acid, the IR spectrum shows characteristic broad overlapping bands from approximately 3400 to 2300 cm⁻¹ corresponding to O-H and C-H stretching vibrations, which are complicated by hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid is observed around 1680 cm⁻¹, while the alkene C=C stretching absorption appears near 1630 cm⁻¹. docbrown.info The stretching vibrations of the benzene ring are typically found around 1580 and 1500 cm⁻¹. docbrown.info

Table 3: General Characteristic IR Absorption Bands for Functional Groups in Cinnamic Acid. docbrown.inforesearchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3400 - 2300 (broad) |

| C-H (Alkene and Arene) | Stretching | ~3400 - 2300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1680 |

| C=C (Alkene) | Stretching | ~1630 |

| C=C (Arene) | Stretching | ~1580 and ~1500 |

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. For α-acetamidocinnamic acid (HACA), the UV-Vis absorption spectrum shows maxima at 246, 294, and 390 nm. acs.orgnih.gov The dihydrate of HACA exhibits absorption maxima at 252, 324, and 400 nm. acs.orgnih.gov

Fluorescence spectroscopy of HACA, with an excitation wavelength of 250 nm, reveals an emission maximum at 420 nm. acs.orgnih.gov This fluorescence property is also observed in its cocrystals, indicating the potential for photophysical applications. acs.org

Table 4: UV-Vis Absorption and Fluorescence Data for HACA and its Dihydrate. acs.orgnih.gov

| Compound | UV-Vis λmax-Abs (nm) | Fluorescence λexc (nm) | Fluorescence λem (nm) |

| HACA | 246, 294, 390 | 250 | 420 |

| HACA·2H₂O | 252, 324, 400 | 250 | 420 |

High-Resolution Mass Spectrometry (HR-ESI-MS) is a crucial technique for the precise determination of molecular weight and elemental composition. While HR-ESI-MS data for the free this compound was not explicitly found, a study on a related zinc complex of α-acetamidocinnamic acid (ACA) provides valuable mass spectrometric information. The positive ionization ESI-MS of a dinuclear zinc complex, [Zn₂(ACA)₄], showed a fragment ion corresponding to [Zn₂(ACA)₄ + Na]⁺ with a measured m/z of 967.1127 (calculated 967.1118). Another observed fragment was [Zn(ACA)₂ + Na]⁺ with an m/z of 495.0505 (calculated 495.0505). These findings demonstrate the utility of HR-ESI-MS in characterizing metal complexes of this ligand.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction studies have been successfully performed on α-acetamidocinnamic acid (HACA), its dihydrate (HACA·2H₂O), and several of its cocrystals with bipyridine-based coformers. acs.orgnih.gov These studies have provided detailed insights into the crystal packing, hydrogen bonding networks, and supramolecular synthons.

For instance, the crystal structure of a derivative, (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid, reveals that the benzene ring and the carboxy group are on opposite sides of the C=C double bond, with a torsion angle of 179.8(4)°. researchgate.net The molecules in this structure are assembled into a two-dimensional ribbon through intermolecular O—H···O and N—H···O hydrogen bonds. researchgate.net

In the study of HACA cocrystals, different supramolecular synthons were observed, highlighting the competition between the acidic and amidic groups of HACA in forming hydrogen bonds. acs.orgnih.gov The analysis of the crystal structures of these cocrystals has been instrumental in understanding how intermolecular interactions influence their thermal and photophysical properties. acs.orgnih.gov

Table 5: Selected Crystallographic Data for α-Acetamidocinnamic Acid (HACA). acs.orgnih.gov

| Parameter | HACA |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 10.987(2) |

| c (Å) | 9.554(2) |

| β (°) | 108.34(3) |

| Volume (ų) | 1007.9(4) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks (O-H...O, N-H...O)

The crystal structure of this compound, also known as α-acetamidocinnamic acid (HACA), is characterized by a robust network of intermolecular hydrogen bonds that dictate its molecular packing. nih.govub.edu Single-crystal X-ray diffraction studies have elucidated the specific interactions that lead to the formation of supramolecular structures. nih.gov

The primary interactions are strong hydrogen bonds involving the carboxylic acid and amide functional groups. The carboxylic acid groups form classic dimeric synthons through O-H...O interactions, a common feature in the crystal structures of carboxylic acids. nih.gov In this arrangement, the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a centrosymmetric dimer.

In addition to the acid dimerization, the amide groups participate in N-H...O hydrogen bonds. The amide proton acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule's amide or carboxylic acid group. These interactions link the primary acid dimers into extended chains or sheets. For instance, in a related derivative, (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid, intermolecular O-H...O and N-H...O hydrogen bonds assemble the molecules into two-dimensional ribbons. researchgate.net A study on various cinnamic acid derivatives has shown that the main structural feature for the acids is the strong hydrogen bonding between the carboxyl groups to form dimers. nih.govmdpi.com

These hydrogen bonding networks result in a layered crystal structure. The molecules within a layer are held together by the strong O-H...O and N-H...O interactions, while the layers are stacked upon each other. nih.gov

The following table summarizes the key hydrogen bonding interactions observed in the crystalline structure of this compound and related structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H...A Distance (Å) | D...A Distance (Å) | D-H...A Angle (°) | Type of Interaction |

| O-H | H | O=C (carboxyl) | - | - | - | - | O-H...O |

| N-H | H | O=C (amide) | - | - | - | - | N-H...O |

Elucidation of Coordination Modes and Geometries in Metal Complexes

This compound can act as a ligand in the formation of metal complexes, exhibiting various coordination modes. The presence of both a carboxylate group and an amide group provides multiple potential binding sites for metal ions.

In coordination complexes with metals such as Zinc (II) and Cadmium (II), the α-acetamidocinnamate (ACA) ligand has been shown to coordinate to the metal center primarily through the carboxylate group. ub.edu The coordination is typically monodentate, with one of the carboxylate oxygen atoms binding to the metal ion.

A study on the reactivity of HACA with Zn(II) and Cd(II) in the presence of 4-phenylpyridine (B135609) (4-Phpy) resulted in the formation of mononuclear complexes. ub.edu In these complexes, the general formula is [M(ACA)2(4-Phpy)2(H2O)2], where M is Zn or Cd. The metal center is in a distorted octahedral geometry. The coordination sphere is completed by two ACA ligands, two 4-Phpy ligands, and two water molecules.

The NH moiety of the ACA ligand in these complexes does not directly coordinate to the metal but participates in intermolecular hydrogen bonding with an oxygen atom of a coordinated carboxylate group, further stabilizing the crystal structure. ub.edu The intramolecular interactions within these complexes are also significant, with strong hydrogen bonds observed between the coordinated water molecules and the uncoordinated carboxylate oxygen atoms of the ACA ligands. ub.edu

The following table summarizes the coordination details in representative metal complexes of this compound.

| Complex | Metal Ion | Coordination Number | Geometry | Ligand Coordination Mode |

| [Zn(ACA)2(4-Phpy)2(H2O)2] | Zn(II) | 6 | Distorted Octahedral | Monodentate (via carboxylate oxygen) |

| [Cd(ACA)2(4-Phpy)2(H2O)2] | Cd(II) | 6 | Distorted Octahedral | Monodentate (via carboxylate oxygen) |

Data sourced from a study on the reactivity of α-acetamidocinnamic acid with Zn(II) and Cd(II). ub.edu

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| HACA | This compound |

| ACA | α-acetamidocinnamate |

| 4-Phpy | 4-phenylpyridine |

Computational Chemistry and Theoretical Insights into Z 2 Acetamido 3 Phenylacrylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For (Z)-2-acetamido-3-phenylacrylic acid, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. These parameters are crucial for predicting how the molecule will behave in chemical reactions and interact with biological targets.

Studies on structurally similar compounds, such as N-acetyl-dehydrophenylalanine derivatives and cinnamic acid, provide a framework for understanding the electronic landscape of this compound. nih.gov For instance, the presence of the electron-withdrawing acetyl group and the phenyl ring significantly influences the electron distribution across the acrylic acid backbone.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For a molecule like this compound, the delocalization of π-electrons across the phenyl ring and the double bond is expected to result in a relatively small HOMO-LUMO gap, suggesting its potential as a reactive species in various chemical transformations.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | 2.0 to 4.0 D | Reflects the overall polarity of the molecule. |

Note: These values are estimations based on computational studies of structurally related molecules and may vary depending on the specific DFT functional and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.gov For this compound, MD simulations can reveal how the molecule flexes and changes shape in different environments, such as in solution or when approaching a biological receptor. nih.gov

In the context of intermolecular recognition, MD simulations can model the interaction of this compound with other molecules, including solvent molecules or the active site of an enzyme. These simulations can provide insights into the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for molecular binding. For example, the acetamido group can act as both a hydrogen bond donor and acceptor, while the phenyl group can engage in π-stacking interactions. scirp.org

Table 2: Key Conformational Dihedral Angles in this compound

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| Φ (phi) | C-C-N-C | -60 to -90 and +60 to +90 |

| Ψ (psi) | N-C-C=O | -150 to -120 and +120 to +150 |

| χ1 (chi1) | N-C-C-C(phenyl) | 0 to 30 and 150 to 180 |

Note: These angles are based on typical values for peptide-like structures and related dehydrophenylalanine derivatives. mdpi.com

Hirshfeld Surface Analysis for Quantifying Supramolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. researchgate.net By partitioning the crystal electron density into molecular fragments, this method allows for the mapping of close contacts between neighboring molecules. For this compound, a Hirshfeld surface analysis of its crystal structure would reveal the nature and extent of interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal lattice. researchgate.netnih.govnih.gov

The analysis generates a three-dimensional surface around the molecule, which is color-coded to indicate different types of intermolecular contacts. Red spots on the surface highlight close contacts, which are typically associated with hydrogen bonds. Blue regions represent areas with fewer or weaker contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions. researchgate.netmdpi.com

For a molecule containing both hydrogen bond donors (N-H) and acceptors (C=O), as well as a phenyl ring, the Hirshfeld surface analysis is expected to show significant contributions from H···O and H···H contacts. The presence of the phenyl group may also lead to C-H···π interactions. nih.govnih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | 40 - 50% | Van der Waals interactions between hydrogen atoms. |

| O···H / H···O | 20 - 30% | Hydrogen bonding involving carbonyl and hydroxyl/amino groups. |

| C···H / H···C | 15 - 25% | Interactions involving the carbon framework and hydrogen atoms. |

| N···H / H···N | 5 - 10% | Hydrogen bonding involving the nitrogen atom of the acetamido group. |

Note: These percentages are representative of similar organic molecules and provide a qualitative expectation for this compound. nih.govresearchgate.net

Electrostatic Potential Calculations for Understanding Ligand-Metal Interactions

Electrostatic potential (ESP) calculations are used to visualize the charge distribution within a molecule and predict its sites of electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and attractive to nucleophiles. researchgate.net

For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the carboxyl and acetyl groups, making them prime locations for coordinating with metal ions. This is particularly relevant for understanding how this molecule might act as a ligand in metal complexes. The ability to chelate metal ions is an important aspect of the biological activity of many organic molecules.

By analyzing the ESP, researchers can predict the geometry and strength of ligand-metal bonds. This information is invaluable in the design of new metal-based drugs or catalysts where this compound or its derivatives could serve as key components. The insights from ESP calculations can guide the synthesis of novel compounds with tailored properties for specific applications in medicinal chemistry and materials science.

Applications of Z 2 Acetamido 3 Phenylacrylic Acid in Advanced Organic Synthesis

Precursor in the Stereoselective Synthesis of Chiral α-Amino Acids and their Derivatives

One of the most significant applications of (Z)-2-acetamido-3-phenylacrylic acid and its esters is as a prochiral substrate in the asymmetric hydrogenation to produce chiral phenylalanine and its derivatives. wikipedia.org This transformation is a cornerstone of enantioselective catalysis and has been extensively studied, leading to the development of highly efficient catalytic systems. The process is crucial for producing optically active amino acids, which are fundamental building blocks for pharmaceuticals and other bioactive molecules. acs.orgokayama-u.ac.jp

The reaction typically employs transition metal complexes, most notably rhodium, paired with chiral phosphine (B1218219) ligands. acs.org These chiral ligands create a chiral environment around the metal center, which directs the hydrogenation to one face of the double bond, resulting in the preferential formation of one enantiomer of the product. The choice of ligand is critical and can be fine-tuned to achieve exceptionally high levels of enantioselectivity, often measured as enantiomeric excess (ee). nih.gov

Research has demonstrated the efficacy of various chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of this compound derivatives. For instance, unsymmetrical bisphosphine ligands (BisP*) and monodentate phosphoramidite (B1245037) ligands like MonoPhos have shown high efficiency. nih.govwiley-vch.de The success of these reactions is often dependent on the specific combination of the substrate, catalyst, and reaction conditions. capes.gov.br The development of these methods was a key achievement, recognized in part by the 2001 Nobel Prize in Chemistry awarded to William S. Knowles for his work on catalytic asymmetric hydrogenation to synthesize L-DOPA. wikipedia.org

The following table summarizes representative findings from various studies on the asymmetric hydrogenation of this compound and its methyl ester.

Table 1: Asymmetric Hydrogenation of this compound Derivatives

| Substrate | Catalyst/Ligand | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Methyl (Z)-2-acetamidocinnamate | Rh(I)/Chiral Bisphosphine | N-Acetyl-phenylalanine methyl ester | High | >94% | acs.org |

| (Z)-2-Acetamidocinnamic acid | Rh/Chiral Monodentate Dinaphthophosphepines | N-Acetyl-phenylalanine | High | up to 94% | acs.orgcapes.gov.br |

| Methyl (Z)-2-acetamido-3-phenylacrylate | Ir/Chiral Phosphanorbornane Silyl Ether | N-Acetyl-phenylalanine methyl ester | - | up to 50% | researchgate.net |

| Di- or tri-substituted dehydro-α-amino acid derivatives | Rh/Unsymmetrical BisP* | Chiral α-amino acid derivatives | High | Very High | nih.gov |

Key Intermediate in the Synthesis of Complex Bioactive Molecules

Based on available scientific literature, there is no direct evidence to support the role of this compound as a key intermediate in the synthesis of Tanshinol, Diaryl-3-hydroxy-2(5H)-furanones, or Benzylazauracil derivatives. The specified subsections below are therefore omitted due to a lack of verifiable information.

Role as a Building Block in the Construction of Diverse Organic Scaffolds

This compound and related dehydroamino acids are recognized as versatile building blocks in organic synthesis, primarily due to their electrophilic nature and capacity for diverse chemical transformations. rsc.orguminho.pt Their α,β-unsaturated structure is a key feature that allows for a variety of additions and cyclization reactions, making them valuable starting points for constructing more complex molecular architectures. rsc.orgnih.gov

The most prominent role of this compound as a building block is in the synthesis of the phenylalanine scaffold, as detailed in section 6.1. The resulting chiral phenylalanine derivatives are themselves fundamental building blocks for a vast array of molecules, including peptides, peptidomimetics, and pharmaceuticals. nih.govnih.govbeilstein-journals.org The ability to install a specific stereocenter through asymmetric hydrogenation of the dehydro-precursor is a powerful tool in total synthesis.

Beyond simple hydrogenation, the double bond in dehydroamino acid derivatives can participate in various other reactions. These include Michael additions, transition-metal-catalyzed cross-couplings, and cycloadditions. uminho.ptrsc.org This reactivity allows for the late-stage modification of molecules, where the dehydroamino acid unit acts as a chemical handle to introduce further complexity and diversity. rsc.org For example, the Erlenmeyer-Plöchl reaction, a classic method for synthesizing α-amino acids, proceeds through a dehydroamino acid intermediate formed from an azlactone. wikipedia.org This highlights the fundamental role of this structural motif in amino acid chemistry.

The synthetic flexibility of dehydroamino acids makes them useful for creating libraries of compounds for drug discovery and for building new 3D structures with applications in materials science and supramolecular chemistry. nih.gov Their utility as precursors to non-natural amino acids further expands their importance as building blocks for creating novel peptides with enhanced stability or specific biological functions. nih.gov

Biological Relevance and Pharmacological Potential of Z 2 Acetamido 3 Phenylacrylic Acid Derivatives

Antimycobacterial Activity of Organotin(IV) Complexes of (Z)-2-Acetamido-3-phenylacrylic Acid

Organotin(IV) complexes incorporating this compound as a ligand have been synthesized and evaluated for their potential to combat mycobacterial infections. These studies have highlighted a promising avenue for the development of new antituberculosis agents. researchgate.netnih.gov

Research has scrutinized the in vitro antimycobacterial efficacy of organotin(IV) complexes of this compound against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. researchgate.net Triorganotin(IV) complexes, in particular, have demonstrated significant activity. These compounds were found to be active at a concentration of 10 μg/ml, with Minimum Inhibitory Concentrations (MIC) being determined to further quantify their potency. The MIC values for these complexes were found to be in the range of 0.078–1.25 μg/ml. Specifically, triorganotin(IV) complexes of this compound showed potent activity, with some exhibiting an MIC value as low as 0.078 μg/ml. researchgate.net This level of activity is considered a strong indicator for a good lead compound in the development of new antituberculosis drugs. researchgate.net

Table 1: In Vitro Antituberculosis Activity of Organotin(IV) Complexes

This table summarizes the minimum inhibitory concentration (MIC) values of various organotin(IV) complexes against Mycobacterium tuberculosis H37Rv.

| Compound Class | Ligand | MIC (μg/ml) |

| Triorganotin(IV) Complex | This compound | 0.078 |

| Diorganotin(IV) Complex | Cinnamic acid | 1.25 |

Research on its Application as a Monomer in Biomedical Materials

Based on the available research, there is no direct information to confirm the specific application of this compound as a monomer in the synthesis of biomedical materials. While related compounds like α-phenylacrylic acid are mentioned as potential monomers for creating polymers used in superabsorbent hydrogels, a direct link to this compound has not been established in the reviewed literature. google.comnus.edu.sg

No specific studies were found detailing the investigation of this compound in hydrogel formation for advanced biomaterial applications. General research into hydrogels demonstrates the use of various acrylic and styrenic monomers, but specific data on the polymerization of this compound for this purpose is not available in the reviewed sources. google.comnii.ac.jp

Sustainable Chemistry Principles Applied to Z 2 Acetamido 3 Phenylacrylic Acid Chemistry

Development of Green Synthetic Methodologies for (Z)-2-Acetamido-3-phenylacrylic Acid

The classical Erlenmeyer-Plöchl synthesis, a key method for producing azlactones which are precursors to this compound, has been a focus for the development of more environmentally friendly methodologies. wikipedia.org Traditional methods often involve the use of hazardous reagents and solvents, leading to significant waste generation. Modern approaches aim to address these shortcomings through innovative techniques.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased product yields, and enhanced product purities by minimizing side reactions. scispace.comresearchgate.net In the context of synthesizing derivatives of 2-acetamido-3-phenylacrylic acid, microwave irradiation has been shown to be highly effective. For instance, the synthesis of phenylacrylamide derivatives of triazoles from oxazolone (B7731731) precursors, which are structurally related to the azlactone intermediate in the Erlenmeyer-Plöchl synthesis, has been achieved in good yields with significantly shorter reaction times under microwave conditions compared to conventional heating. scispace.com This technique offers a greener alternative by reducing energy consumption and allowing for solvent-free reactions in some cases. researchgate.net The application of microwave technology can accelerate the synthesis of various heterocyclic compounds, suggesting its potential for a more efficient synthesis of this compound itself. nih.govmdpi.com

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | Few minutes |

| Yield | Moderate | Good to Excellent |

| Energy Consumption | High | Low |

| By-products | Present | Reduced |

Catalyst-Free and Continuous-Flow Synthesis:

Recent innovations have focused on developing catalyst-free and continuous-flow methods for the Erlenmeyer-Plöchl reaction. A study demonstrated a unique, safe, and practical catalyst-free synthesis of azlactones using a simple microreactor, which resulted in the exclusive formation of the desired products. rsc.org Continuous-flow synthesis offers several advantages, including improved safety, better heat and mass transfer, and the potential for easier scale-up. This approach aligns with the principles of green engineering by intensifying the process and minimizing waste. rsc.org

Enzymatic and Chemo-enzymatic Approaches:

Biocatalysis, utilizing enzymes or whole-cell systems, represents a highly sustainable approach to chemical synthesis. While direct enzymatic synthesis of this compound is not widely reported, related chemo-enzymatic methods have been successfully developed for similar molecules. For example, the synthesis of ester-linked prodrugs of indole-3-carboxaldehyde (B46971) has been achieved using plant cell cultures as biocatalysts, avoiding the need for tedious protection and deprotection steps common in chemical synthesis. nih.gov Similarly, enzymatic methods have been investigated for the synthesis of phosphorylated derivatives of 2-acetamido-2-deoxy-D-mannose, showcasing the potential of enzymes in regioselective modifications under mild conditions. nih.gov These examples highlight the future potential for developing enzymatic routes to this compound and its derivatives, which would offer significant environmental benefits.

Solvent Selection and Minimization Strategies in Synthesis and Catalysis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and health hazards. kneopen.com Green chemistry seeks to replace these with safer and more sustainable alternatives.

Green Solvents:

For the synthesis of acrylic acid derivatives, research has explored the use of greener solvents such as water and deep eutectic solvents (DESs). researchgate.netnih.gov Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Ruthenium-catalyzed C-H bond alkenylation of aromatic sulfonic acids, a reaction type relevant to the synthesis of substituted acrylic acids, has been successfully performed in water. researchgate.net

Deep eutectic solvents (DESs) are emerging as promising green solvents due to their low toxicity, biodegradability, low volatility, and tunability. kneopen.comnih.gov DESs are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and urea. youtube.com They have been successfully applied in various chemical processes, including the preparation of biopolymers from natural resources. youtube.com The use of DESs in the Erlenmeyer-Plöchl synthesis could potentially reduce the reliance on volatile organic compounds and offer a more benign reaction medium. The synthesis of DESs themselves can be achieved through efficient, high-yield continuous processes. nih.gov

| Property | Conventional Solvents (e.g., Toluene, DMF) | Water | Deep Eutectic Solvents (DESs) |

|---|---|---|---|

| Toxicity | High | Low | Generally Low |

| Volatility | High | Low | Very Low |

| Flammability | High | Non-flammable | Generally Low |

| Biodegradability | Variable, often poor | High | Often High |

| Cost | Variable | Low | Variable, can be low |

Solvent Minimization and One-Pot Syntheses:

A key strategy in green chemistry is to minimize or eliminate the use of solvents altogether. Solvent-free reactions, often facilitated by techniques like microwave irradiation or mechanochemistry, can significantly reduce waste. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, also contribute to solvent and waste reduction. chemistryviews.org The development of one-pot processes for producing biobased polyacrylates demonstrates the feasibility of this approach for related chemical families. chemistryviews.org

Principles of Atom Economy and Waste Reduction in Chemical Transformations involving this compound

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org A reaction with high atom economy maximizes the incorporation of atoms from the reactants into the final product, thereby minimizing waste. The Erlenmeyer-Plöchl synthesis, in its classical form, can have a poor atom economy due to the use of stoichiometric reagents and the formation of by-products. For instance, the use of acetic anhydride (B1165640) as a condensing agent generates acetic acid as a by-product.

Improving the atom economy of the synthesis of this compound involves designing alternative reaction pathways that are more efficient. Catalytic approaches, where a small amount of a catalyst can facilitate the reaction without being consumed, are inherently more atom-economical than stoichiometric reactions.

Waste Reduction:

The reduction of chemical waste is a primary goal of green chemistry. nih.gov In the context of producing amino acid precursors like this compound, waste can be generated from several sources, including the use of protecting groups, solvents for reaction and purification, and the formation of by-products.

Strategies for waste reduction include:

Use of Catalytic Methods: As mentioned, catalytic reactions reduce the amount of waste generated from reagents.

Solvent Recycling: When solvents are necessary, choosing solvents that are easily recyclable can significantly reduce waste.

Waste Valorization: Exploring the potential to convert by-products into valuable chemicals is another important strategy. For example, in industrial processes, by-products are sometimes captured and marketed. nih.gov

Process Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of waste.

The synthesis of amino acids from renewable resources like woody biomass is an area of active research that promises significant waste reduction by moving away from fossil fuel-based feedstocks. asianscientist.com Furthermore, biological systems offer models for efficient waste recycling, such as the microbial recycling of nitrogenous waste to synthesize essential amino acids. researchgate.netacs.org These principles can inspire the development of more sustainable industrial processes for chemicals like this compound.

Q & A

Q. What are the common synthetic routes for (Z)-2-acetamido-3-phenylacrylic acid, and what methodological considerations are critical for reproducibility?

The synthesis typically involves acid-catalyzed aza-Friedel-Crafts alkylation followed by lactonization using methyl acetamidoacrylate or analogues like dehydroalanine . Key steps include:

- Reagent selection : Use phenolic compounds as nucleophiles to initiate alkylation.

- Catalyst optimization : Employ Brønsted or Lewis acids (e.g., HCl, AlCl₃) to enhance reaction efficiency.

- Stereocontrol : Maintain a Z-configuration by controlling reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or THF) . Reproducibility hinges on strict anhydrous conditions and inert gas purging to prevent oxidation of intermediates .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Structural elucidation requires:

- Single-crystal X-ray diffraction (SCXRD) : Resolves the Z-configuration and intermolecular hydrogen bonding (O–H⋯O, N–H⋯O) critical for crystal packing .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity, with characteristic peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 2.1 ppm (acetamido methyl group) .

- FT-IR : Validate functional groups via C=O stretching (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What biological activities are associated with derivatives of this compound?

Derivatives exhibit:

- Anti-platelet aggregation : Tanshinol analogues inhibit ADP-induced platelet activation via P2Y₁₂ receptor antagonism .

- Antifungal activity : Diaryl-3-hydroxy-2(5H)-furanones disrupt ergosterol biosynthesis in Candida spp. .

- Anticancer potential : Structural modifications (e.g., 4-chloro substitution) enhance cytotoxicity by targeting tubulin polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields when using different starting materials (e.g., methyl acetamidoacrylate vs. azlactones)?

Yield discrepancies often arise from:

- Nucleophilicity variations : Azlactones require stronger electrophiles (e.g., trifluoroacetic anhydride) compared to methyl acetamidoacrylate.

- Side reactions : Azlactones may undergo hydrolysis under acidic conditions, necessitating pH control (pH 4–6) . Mitigation strategies include kinetic studies to identify rate-limiting steps and DOE (Design of Experiments) to optimize solvent/base combinations .